N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride
Description
N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride (CAS: 916911-80-3) is a halogenated acetimidoyl chloride derivative with industrial-grade purity (99%) and applications spanning agrochemicals, pharmaceuticals, and chemical intermediates . Its structure features a bromomethyl-substituted phenyl ring linked to a difluoroacetimidoyl chloride group, conferring reactivity for nucleophilic substitutions and cross-coupling reactions. The compound is supplied in 25 kg cardboard drums, adhering to REACH and ISO standards, highlighting its commercial relevance in synthetic chemistry .
Properties
CAS No. |
916911-80-3 |
|---|---|
Molecular Formula |
C9H7BrClF2N |
Molecular Weight |
282.51 g/mol |
IUPAC Name |
N-[2-(bromomethyl)phenyl]-2,2-difluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H7BrClF2N/c10-5-6-3-1-2-4-7(6)14-8(11)9(12)13/h1-4,9H,5H2 |
InChI Key |
DAXMATQKAVRCHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)N=C(C(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride typically involves the reaction of 2-(bromomethyl)phenylamine with difluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The difluoroacetimidoyl chloride moiety can undergo addition reactions with nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.
Solvents: Reactions are typically carried out in solvents like dichloromethane, acetonitrile, or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while addition reactions with alcohols can produce esters.
Scientific Research Applications
N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for studying their functions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride involves its reactivity with nucleophiles. The bromomethyl group acts as an electrophilic site, attracting nucleophiles to form new bonds. The difluoroacetimidoyl chloride moiety can also participate in reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Molecular weights calculated using atomic masses where direct data unavailable.
Impact of Fluorination
- Difluoro vs. In contrast, the difluoro moiety in the parent compound balances reactivity and stability, making it preferable for controlled syntheses.
Substituent Position and Functionalization
- Bromomethyl vs. Bromoethyl : Bromomethyl substituents (as in the parent compound) offer superior leaving-group ability compared to bromoethyl groups (e.g., CAS 913962-14-8), enhancing efficiency in alkylation or cross-coupling reactions .
- Methoxy and Nitro Groups : Para-methoxy (CAS 934843-25-1) or nitro substituents increase solubility and alter electronic profiles, directing regioselectivity in subsequent reactions .
Biological Activity
N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8BrClF2N
- Molecular Weight : 292.53 g/mol
- CAS Number : 73217-11-5
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antitubercular and antiparasitic properties. The compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.
Antimicrobial Activity
Research indicates that compounds structurally related to difluoroacetimidoyl derivatives exhibit significant antimicrobial activity. For instance, a study on nitroimidazopyrazinones demonstrated their effectiveness against Mycobacterium tuberculosis and Trypanosoma brucei, which are similar in some structural aspects to difluoroacetimidoyl derivatives .
| Compound | Target Organism | IC50 (μM) |
|---|---|---|
| Nitroimidazopyrazinone | M. tuberculosis | 0.89 |
| Nitroimidazopyrazinone | T. brucei | 0.36 |
| This compound | TBD | TBD |
The mechanism of action for this compound is hypothesized to involve interference with nucleic acid synthesis or protein function in target organisms. The presence of the bromomethyl group may enhance lipophilicity, allowing better membrane penetration and improved bioavailability.
Case Studies and Research Findings
- Antitubercular Activity : In vitro studies have shown that compounds with similar structures to this compound demonstrate promising activity against M. tuberculosis. The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring can significantly influence potency .
- Antiparasitic Activity : The compound's potential against parasitic infections has been explored through various analogs derived from difluoroacetimidoyl structures. These studies suggest that certain modifications can enhance selectivity and efficacy against parasites like T. brucei and Trypanosoma cruzi.
- Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that while some derivatives exhibit potent antimicrobial activity, they also show varying levels of cytotoxic effects on mammalian cells, necessitating further investigation into their therapeutic indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
